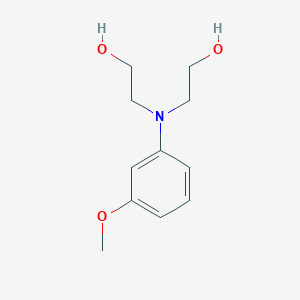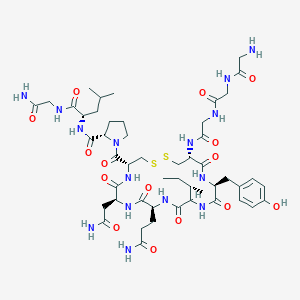
Oxytocin, tri-gly-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Oxytocin and tri-gly are two compounds that have garnered significant attention in scientific research. Oxytocin is a hormone that is primarily known for its role in childbirth and lactation. However, recent studies have shown that it also has a range of other physiological and psychological effects. Tri-gly, on the other hand, is a synthetic peptide that has been developed as a potential therapeutic agent. In
科学的研究の応用
Oxytocin has been the subject of numerous scientific studies, and its effects have been investigated in a range of contexts. Some of the areas of research include social behavior, stress, anxiety, trust, and bonding. Oxytocin has also been investigated as a potential treatment for various psychiatric disorders, such as autism spectrum disorder, schizophrenia, and depression. Tri-gly, on the other hand, has been developed as a potential therapeutic agent for the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease.
作用機序
Oxytocin acts on various receptors in the brain and body, including the oxytocin receptor, the vasopressin receptor, and the estrogen receptor. It is involved in a range of physiological processes, including uterine contractions, milk ejection, and social bonding. Oxytocin also has a range of psychological effects, such as reducing anxiety and increasing trust. Tri-gly, on the other hand, acts by inhibiting the activity of certain enzymes or proteins that are involved in disease processes.
生化学的および生理学的効果
Oxytocin has a range of biochemical and physiological effects. It stimulates the release of various hormones, such as prolactin and cortisol, and regulates the activity of the autonomic nervous system. It also has a range of psychological effects, such as reducing anxiety and increasing trust. Tri-gly, on the other hand, has been shown to have anti-inflammatory, anti-cancer, and anti-diabetic effects.
実験室実験の利点と制限
Oxytocin has several advantages for lab experiments, including its availability, stability, and well-characterized effects. However, there are also some limitations, such as the difficulty of administering it to animals or humans, and the potential for non-specific effects. Tri-gly, on the other hand, has advantages such as its specificity and potency, but also has limitations such as its potential toxicity and difficulty in synthesizing it in large quantities.
将来の方向性
There are several future directions for research on oxytocin and tri-gly. For oxytocin, future research could focus on its potential as a treatment for various psychiatric disorders, as well as its role in social behavior and bonding. For tri-gly, future research could focus on its potential as a therapeutic agent for various diseases, as well as its mechanism of action and potential toxicity. Additionally, future research could investigate the potential synergistic effects of combining oxytocin and tri-gly for therapeutic purposes.
Conclusion
In conclusion, oxytocin and tri-gly are two compounds that have significant potential for scientific research and therapeutic applications. Oxytocin has a range of physiological and psychological effects, while tri-gly has been developed as a potential therapeutic agent. Further research is needed to fully understand the mechanisms of action and potential therapeutic applications of these compounds.
合成法
Oxytocin is a naturally occurring hormone that is synthesized in the hypothalamus and released by the posterior pituitary gland. It is composed of nine amino acids and has a molecular weight of 1007.2 g/mol. Oxytocin can also be synthesized in the lab using solid-phase peptide synthesis (SPPS) or liquid-phase peptide synthesis (LPPS). Tri-gly, on the other hand, is a synthetic peptide that is composed of three amino acids (glycine, leucine, and tryptophan). It can be synthesized using SPPS or LPPS.
特性
CAS番号 |
16639-11-5 |
|---|---|
製品名 |
Oxytocin, tri-gly- |
分子式 |
C49H75N15O15S2 |
分子量 |
1178.3 g/mol |
IUPAC名 |
(2S)-1-[(4R,7S,10S,16S,19R)-19-[[2-[[2-[(2-aminoacetyl)amino]acetyl]amino]acetyl]amino]-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-[(2S)-butan-2-yl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C49H75N15O15S2/c1-5-25(4)41-48(78)58-28(12-13-35(51)66)43(73)60-31(17-36(52)67)44(74)62-33(49(79)64-14-6-7-34(64)47(77)61-29(15-24(2)3)42(72)56-19-37(53)68)23-81-80-22-32(57-40(71)21-55-39(70)20-54-38(69)18-50)46(76)59-30(45(75)63-41)16-26-8-10-27(65)11-9-26/h8-11,24-25,28-34,41,65H,5-7,12-23,50H2,1-4H3,(H2,51,66)(H2,52,67)(H2,53,68)(H,54,69)(H,55,70)(H,56,72)(H,57,71)(H,58,78)(H,59,76)(H,60,73)(H,61,77)(H,62,74)(H,63,75)/t25-,28-,29-,30-,31-,32-,33-,34-,41?/m0/s1 |
InChIキー |
GSQPHYUVUWFHDE-XIJIAEDBSA-N |
異性体SMILES |
CC[C@H](C)C1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)O)NC(=O)CNC(=O)CNC(=O)CN)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N |
SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)NC(=O)CNC(=O)CNC(=O)CN)C(=O)N3CCCC3C(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N |
正規SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)NC(=O)CNC(=O)CNC(=O)CN)C(=O)N3CCCC3C(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N |
配列 |
GGGCYIQNCPLG |
同義語 |
oxytocin, tri-Gly- oxytocin, triglycine- TGOT tri-Gly-oxytocin |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



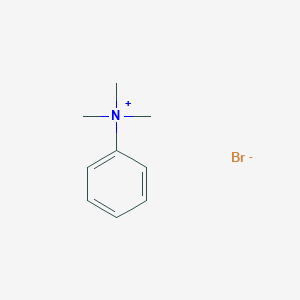
![[(8'R,9'S,13'S,14'S,17'S)-13'-methylspiro[1,3-dioxolane-2,3'-2,4,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene]-17'-yl] acetate](/img/structure/B102339.png)
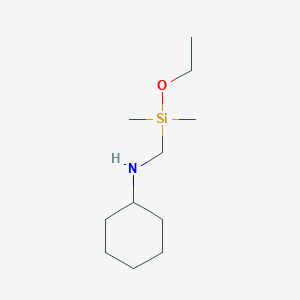
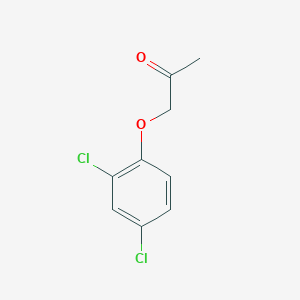
![9-Octadecene, 1-[2-(octadecyloxy)ethoxy]-, (Z)-](/img/structure/B102345.png)
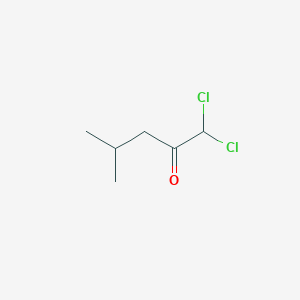
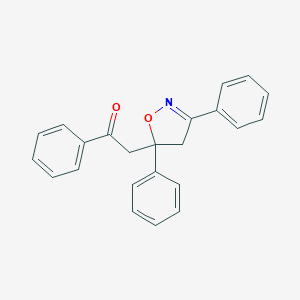
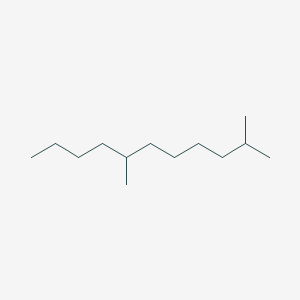
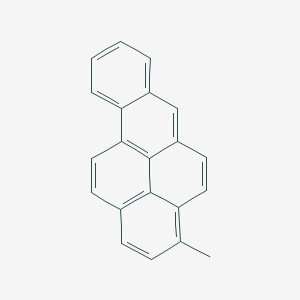


![1-Methylenespiro[4.4]nonane](/img/structure/B102357.png)
